1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole
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Overview
Description
1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole can be synthesized through a multi-step process involving the reaction of pyrazole with 4-nitrobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed:
Oxidation: Formation of 1-(4-aminophenyl)sulfonylpyrazole.
Reduction: Formation of 1-(4-mercaptophenyl)sulfonylpyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole can be compared with other sulfur-containing pyrazoles, pyrazolines, and indazoles:
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c13-12(14)8-2-4-9(5-3-8)17(15,16)11-7-1-6-10-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWIABAYKSJVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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